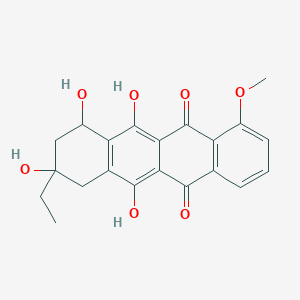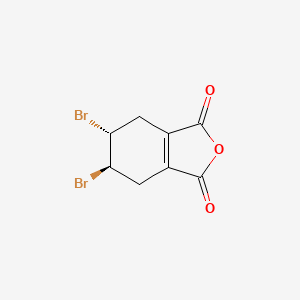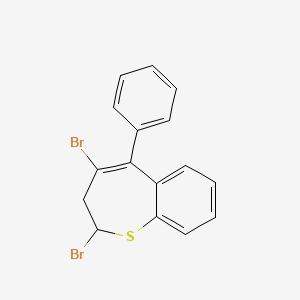
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains bromine, phenyl, and benzothiepine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the bromination of 5-phenyl-2,3-dihydro-1-benzothiepine. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2,3-dihydro-1-benzothiepine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromo-1,5-benzodiazepin-2-one: Shares the dibromo substitution but has a different core structure.
Uniqueness
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
66768-84-1 |
|---|---|
Molekularformel |
C16H12Br2S |
Molekulargewicht |
396.1 g/mol |
IUPAC-Name |
2,4-dibromo-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Br2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI-Schlüssel |
KJSGARVWDXTORC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2C(=C1Br)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


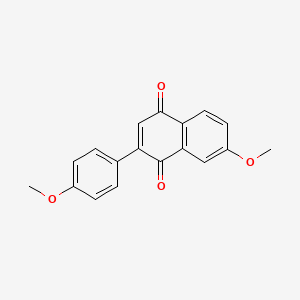


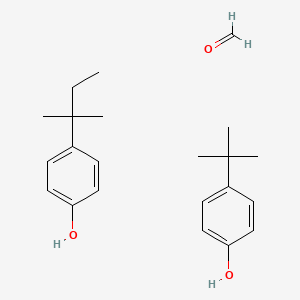
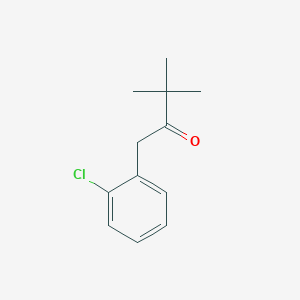
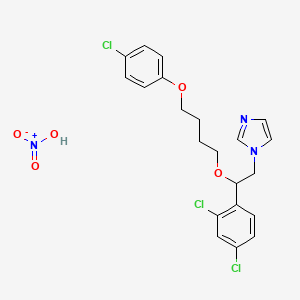
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
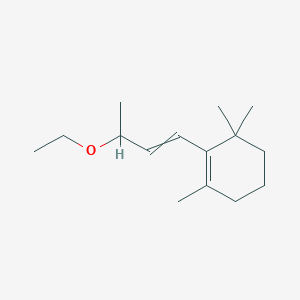
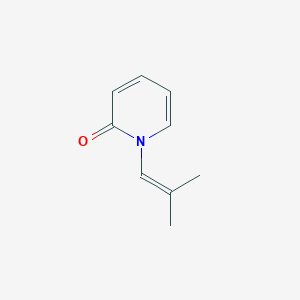
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
